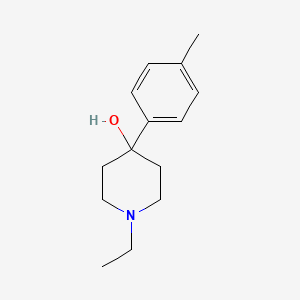
1-Ethyl-4-(4-methylphenyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-(4-methylphenyl)piperidin-4-ol is a piperidine derivative with the chemical formula C14H21NO. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design . This compound is used primarily for research purposes and is not intended for human or veterinary use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(4-methylphenyl)piperidin-4-ol involves several steps, typically starting with the preparation of the piperidine ring. Common methods include hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often involve controlled temperatures and pressures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production methods for piperidine derivatives, including this compound, focus on cost-effective and scalable processes. These methods may involve multicomponent reactions, cyclization, and annulation techniques to produce the desired compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-4-(4-methylphenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a ketone or aldehyde.
Reduction: Reduction reactions may be used to convert the compound into different piperidine derivatives.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted piperidine derivatives .
Applications De Recherche Scientifique
1-Ethyl-4-(4-methylphenyl)piperidin-4-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-(4-methylphenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, enzymes, or ion channels, leading to various pharmacological effects . The exact mechanism depends on the specific structure and functional groups of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-Ethyl-4-(4-methylphenyl)piperidin-4-ol include other piperidine derivatives such as:
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A compound with antiproliferative and antimetastatic effects.
Matrine: Known for its anticancer and antimicrobial activities.
Uniqueness
This compound is unique due to its specific structure, which includes an ethyl group and a methylphenyl group attached to the piperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for research and development in various fields .
Propriétés
Formule moléculaire |
C14H21NO |
|---|---|
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
1-ethyl-4-(4-methylphenyl)piperidin-4-ol |
InChI |
InChI=1S/C14H21NO/c1-3-15-10-8-14(16,9-11-15)13-6-4-12(2)5-7-13/h4-7,16H,3,8-11H2,1-2H3 |
Clé InChI |
LXEGQPMCAAPWBP-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(CC1)(C2=CC=C(C=C2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


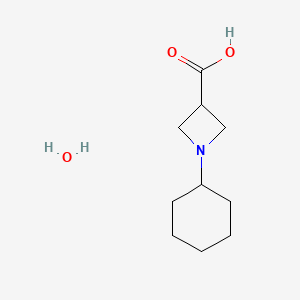
![1-Methyl-5-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13238208.png)

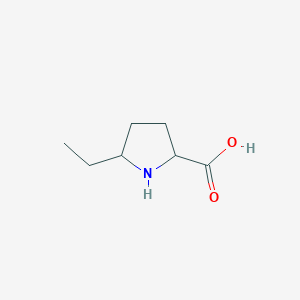
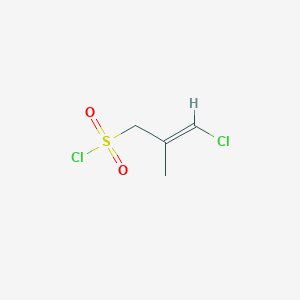
![(2R)-2-[(tert-butoxy)methyl]pyrrolidine](/img/structure/B13238227.png)
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-pyrazol-1-yl)methyl]-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13238233.png)

![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13238245.png)
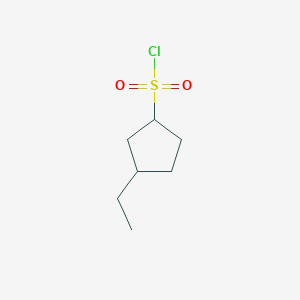

![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-4-chlorobutan-1-one](/img/structure/B13238266.png)
![8-(Iodomethyl)-7-oxa-1-azaspiro[4.4]nonane](/img/structure/B13238269.png)

